molecular formula C22H16N2O2 B2986386 N-(2-benzoyl-4-methylphenyl)-4-cyanobenzamide CAS No. 324758-75-0

N-(2-benzoyl-4-methylphenyl)-4-cyanobenzamide

Cat. No.: B2986386
CAS No.: 324758-75-0
M. Wt: 340.382
InChI Key: BXOYMQPGGJWKFR-UHFFFAOYSA-N
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Description

N-(2-benzoyl-4-methylphenyl)-4-cyanobenzamide is a chemical compound with a complex structure that includes benzoyl, methylphenyl, and cyanobenzamide groups

Scientific Research Applications

N-(2-benzoyl-4-methylphenyl)-4-cyanobenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-4-methylphenyl)-4-cyanobenzamide typically involves multi-step organic reactions. One common method includes the acylation of 2-benzoyl-4-methylphenylamine with 4-cyanobenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as recrystallization and purification to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-4-methylphenyl)-4-cyanobenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The benzoyl and cyanobenzamide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reducing agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution conditions: Reactions often occur in the presence of catalysts such as palladium on carbon (Pd/C) or in solvents like dichloromethane (DCM).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoyl derivatives, while reduction can produce amines.

Mechanism of Action

The mechanism by which N-(2-benzoyl-4-methylphenyl)-4-cyanobenzamide exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-benzoyl-4-methylphenyl)-4-methoxybenzamide
  • N-(2-benzoyl-4-methylphenyl)-2-(4-morpholinyl)propanamide
  • N-(2-benzoyl-4-methylphenyl)-2-(dibutylamino)propanamide

Uniqueness

N-(2-benzoyl-4-methylphenyl)-4-cyanobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(2-benzoyl-4-methylphenyl)-4-cyanobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O2/c1-15-7-12-20(19(13-15)21(25)17-5-3-2-4-6-17)24-22(26)18-10-8-16(14-23)9-11-18/h2-13H,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXOYMQPGGJWKFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)C#N)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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